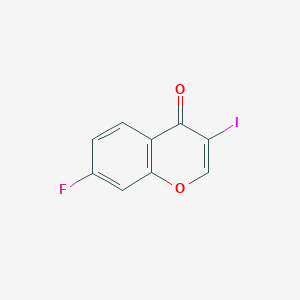
7-Fluoro-3-iodochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-iodochromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by the presence of fluorine and iodine atoms at the 7th and 3rd positions, respectively, on the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodochromen-4-one typically involves the iodination of a fluorinated chromone precursor. One common method is the direct coupling of 3-iodochromen-4-ones with heteroaromatics via a photochemical reaction. This reaction is carried out in acetonitrile under a mercury lamp without any additives, providing a catalyst- and base-free approach .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-iodochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille cross-coupling reactions, to form various arylated derivatives.
Common Reagents and Conditions:
Photochemical Reactions: Acetonitrile, mercury lamp.
Cross-Coupling Reactions: Palladium catalysts, boron reagents, and tetrathiophentins.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-iodochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, chromen-4-one derivatives have been shown to inhibit tyrosine protein kinase activity and α-glucosidases .
Comparison with Similar Compounds
- 6-Fluoro-3-iodochromone
- 3-Iodochromone
- Fluorinated Indoles
Comparison: 7-Fluoro-3-iodochromen-4-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be synthesized using more straightforward and efficient methods .
Properties
Molecular Formula |
C9H4FIO2 |
|---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
7-fluoro-3-iodochromen-4-one |
InChI |
InChI=1S/C9H4FIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
InChI Key |
MJVQUDSKIIWEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C(C2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
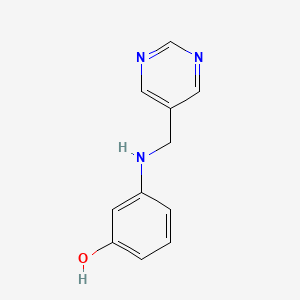
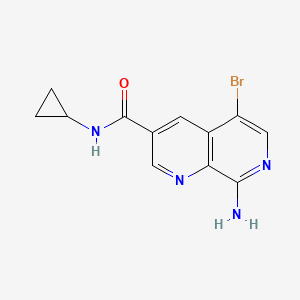
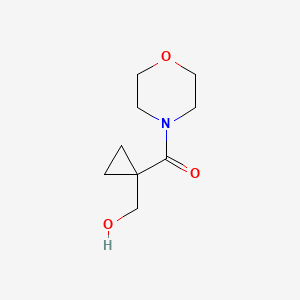
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
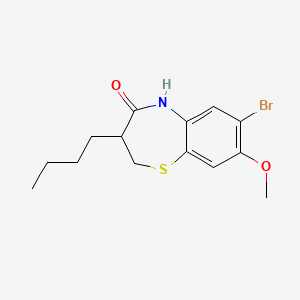
![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)

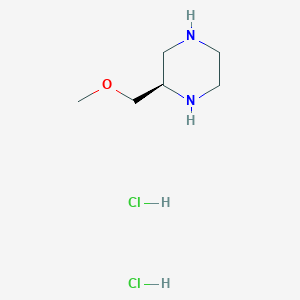
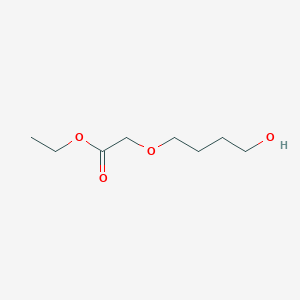
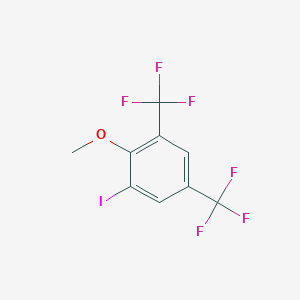
![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)
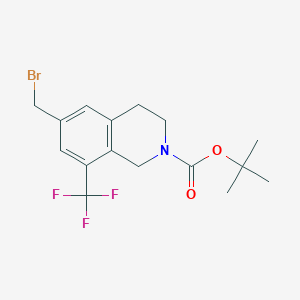
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)
